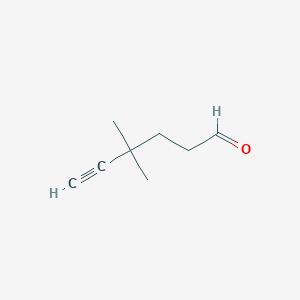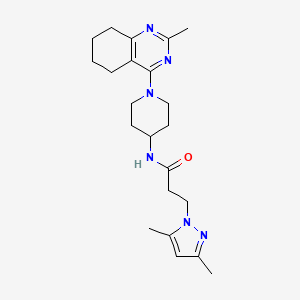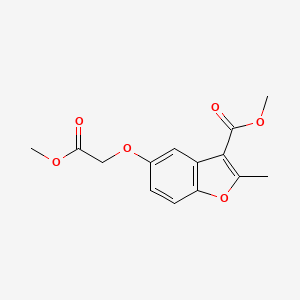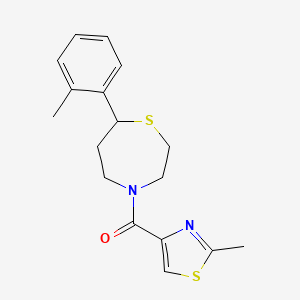
4-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines , suggesting potential antitumor effects.
Action Environment
The solubility properties of thiazole derivatives may influence their action in different environments .
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide has several advantages for lab experiments. The compound is easy to synthesize and has high purity. The compound is also stable under different conditions and has a long shelf life. However, the compound has some limitations for lab experiments. The compound is highly insoluble in water, which makes it difficult to dissolve in aqueous solutions. In addition, the compound has poor bioavailability, which limits its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide. One direction is to investigate the potential use of the compound as a drug candidate for the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is to develop new methods for the synthesis of the compound that are more efficient and cost-effective. In addition, future studies could focus on improving the bioavailability of the compound to enhance its efficacy in in vivo studies. Finally, future studies could investigate the potential use of the compound as a fluorescent probe for the detection of reactive oxygen species in cells.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. The compound has shown promising results in the inhibition of cancer cell growth and the detection of protein kinase activity. However, further studies are needed to fully understand the potential of the compound for the treatment of various diseases.
Synthesemethoden
The synthesis of 4-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide has been reported in the literature using different methods. One of the methods involves the reaction of 2-aminothiazole-4-carboxylic acid with 4-nitrobenzenesulfonyl chloride in the presence of triethylamine to obtain 5-((4-nitrophenyl)sulfonyl)thiazol-2-ylamine. The resulting compound is then reacted with 4-bromo-benzoyl chloride in the presence of triethylamine to obtain this compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, the compound has been investigated for its anticancer activity. Studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In biochemistry, the compound has been used as a probe for the detection of protein kinase activity. The compound has also been investigated for its potential use as a fluorescent probe for the detection of reactive oxygen species. In pharmacology, the compound has been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-bromo-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O5S2/c17-11-3-1-10(2-4-11)15(21)19-16-18-9-14(26-16)27(24,25)13-7-5-12(6-8-13)20(22)23/h1-9H,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGDRYRJCYNXGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-2-(3-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2787064.png)


![3,3,3-trifluoro-N-[(3S)-piperidin-3-yl]propanamide hydrochloride](/img/structure/B2787072.png)
![1-(5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2787073.png)
![1-(4-Allyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-3-carbazol-9-yl-propan-2-ol](/img/structure/B2787074.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2787075.png)

![N-(2-cyanopropan-2-yl)-N-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide](/img/structure/B2787081.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)oxamide](/img/structure/B2787082.png)
![7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2787085.png)

